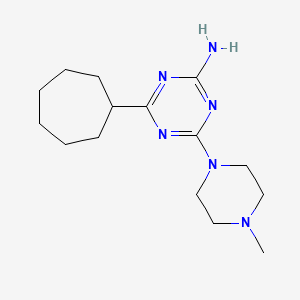

4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazines Triazines are nitrogen-containing heterocycles that are widely used in various fields such as agriculture, pharmaceuticals, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine typically involves multiple steps, starting with the reaction of cycloheptanone with hydrazine to form cycloheptylhydrazine. This intermediate is then reacted with cyanogen bromide to form the corresponding cyanohydrazine derivative. Subsequent cyclization with 4-methylpiperazine yields the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted triazines with different alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazine core makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine can be used to study the effects of triazine derivatives on biological systems. It may serve as a probe to investigate cellular processes and pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Wirkmechanismus

The mechanism by which 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine exerts its effects involves its interaction with specific molecular targets. The triazine ring can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

4-Cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine: is structurally similar to other triazine derivatives such as 4-cyclohexyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine and 4-cycloheptyl-6-(3-methylpiperazin-1-yl)-1,3,5-triazin-2-amine .

Uniqueness: What sets this compound apart from its analogs is its specific cycloheptyl group, which can influence its reactivity and biological activity. This structural difference may lead to unique properties and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

4-Cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine is a compound of interest due to its potential biological activities, particularly as a histamine H4 receptor antagonist. This article reviews its biological activity, synthesis, and pharmacological evaluations based on various studies.

Chemical Structure and Properties

The compound can be described by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₄ |

| Molecular Weight | 246.31 g/mol |

| CAS Number | Not specifically listed |

Histamine H4 Receptor Antagonism

Recent studies have indicated that derivatives of 1,3,5-triazines, including this compound, exhibit significant antagonistic activity against the histamine H4 receptor (H4R). The H4R is implicated in various inflammatory and immune responses. Compounds targeting this receptor have shown promise in treating conditions such as asthma and other allergic responses.

In vitro evaluations have demonstrated that this compound has a moderate affinity for H4R with reported Ki values indicating effective binding. For instance, related compounds in the same series exhibited Ki values ranging from 63 nM to over 1000 nM, suggesting a spectrum of potency against the receptor .

Analgesic and Anti-inflammatory Effects

In vivo studies using carrageenan-induced inflammatory pain models have shown that compounds similar to this compound exhibit analgesic effects. For example, a related compound was tested at doses of 50 mg/kg and demonstrated significant reduction in pain response .

Additionally, the compound has been evaluated for its effects on pruritus (itching), where it reduced scratch bouts in models induced by histamine and chloroquine at doses of 25 mg/kg and 50 mg/kg respectively .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of Triazine Core : The initial step involves the reaction of cyanoguanidine with appropriate cyclic amines under basic conditions.

- Substitution Reactions : The introduction of the piperazine moiety occurs through nucleophilic substitution reactions.

- Purification : Final products are purified using chromatography techniques to ensure high purity suitable for biological testing.

Case Studies

A notable case study involved the evaluation of a series of triazine derivatives for their anti-leukemic properties. Compounds were screened against leukemic cell lines (Jurkat T cells), revealing selective antiproliferative activity while maintaining lower toxicity towards normal fibroblast cells . This highlights the potential therapeutic applications of triazine derivatives in oncology.

Eigenschaften

IUPAC Name |

4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N6/c1-20-8-10-21(11-9-20)15-18-13(17-14(16)19-15)12-6-4-2-3-5-7-12/h12H,2-11H2,1H3,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOHAWNFGKVNON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC(=N2)N)C3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.